Glaucine-d6
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Overview
Description
Glaucine-d6 is a deuterated form of glaucine, an aporphine alkaloid. It is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6. This compound is primarily used in scientific research due to its bronchodilator and anti-inflammatory properties. It acts as a phosphodiesterase 4 inhibitor and calcium channel blocker, making it useful in various medical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glaucine-d6 typically involves the deuteration of glaucine. One common method for synthesizing glaucine involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide. This reaction yields glaucine, which can then be deuterated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is crucial and requires specialized equipment to handle deuterium gas safely.
Chemical Reactions Analysis
Types of Reactions
Glaucine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) in the presence of ferrous sulfate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions can be carried out using various halogenating agents, such as bromine or chlorine, to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions include norglaucine and various halogenated derivatives of this compound. These derivatives are useful for studying the compound’s biological activity and potential therapeutic applications.
Scientific Research Applications
Glaucine-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Glaucine-d6 exerts its effects by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells. This action prevents muscle contraction, leading to bronchodilation and relaxation of airway smooth muscles . Additionally, this compound inhibits phosphodiesterase 4, reducing the breakdown of cyclic AMP and enhancing anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Boldine: Another aporphine alkaloid with antioxidant properties.
Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.
Seco-boldine: A phenanthrene derivative of boldine with enhanced biological activity.
Uniqueness
Glaucine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in various research fields. Its dual action as a calcium channel blocker and phosphodiesterase 4 inhibitor makes it particularly valuable in respiratory and anti-inflammatory research.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3 |
InChI Key |
RUZIUYOSRDWYQF-LZROVGFOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
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